(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate
CAS No.:
Cat. No.: VC17469769
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | tert-butyl (2S)-5-oxooxolane-2-carboxylate |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
| Standard InChI Key | YLXNLHFGLNCGEK-LURJTMIESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1 |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCC(=O)O1 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Formula and Stereochemistry
(S)-tert-Butyl 5-oxotetrahydrofuran-2-carboxylate possesses the molecular formula C₉H₁₄O₄ and a molecular weight of 186.20 g/mol . The compound’s IUPAC name, tert-butyl (2S)-5-oxooxolane-2-carboxylate, explicitly denotes its stereochemistry, with the (S)-configuration at the second carbon of the tetrahydrofuran ring. This chiral center is critical for its role in enantioselective synthesis.
The structure comprises a five-membered tetrahydrofuran ring fused with a tert-butyl ester group at the 2-position and a ketone moiety at the 5-position . The tert-butyl group enhances steric bulk, influencing reactivity and stability, while the ketone enables further functionalization.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₄ | |
| Molecular Weight | 186.20 g/mol | |
| IUPAC Name | tert-butyl (2S)-5-oxooxolane-2-carboxylate | |
| CAS Number | 134000-24-1 | |
| Exact Mass | 186.089 Da |
Spectral and Computational Data
The compound’s structural identity is corroborated by spectral data. Nuclear Magnetic Resonance (NMR) analysis reveals distinct proton environments:
-
¹H NMR (CDCl₃): δ 4.8 (multiplet, 1H, chiral center), 2.51–2.3 (multiplets, 6H, ring protons), 1.49 (singlet, 9H, tert-butyl) .
-
¹³C NMR (CDCl₃): Peaks at δ 176.347 (carbonyl carbon), 83.420 (ester oxygen-linked carbon), and 26.274–28.287 (tert-butyl carbons) .
The Standard InChIKey (YLXNLHFGLNCGEK-LURJTMIESA-N) and isomeric SMILES (CC(C)(C)OC(=O)[C@@H]1CCC(=O)O1) provide unambiguous representations of its stereochemistry .
Synthesis and Reaction Pathways
Protection of the Carboxylic Acid
A common synthetic route begins with the protection of (S)-5-oxotetrahydrofuran-2-carboxylic acid as its tert-butyl ester. This step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction proceeds in anhydrous tetrahydrofuran (THF) under argon, yielding the protected ester with a 92% efficiency .
Reduction and Halogenation Challenges
Physicochemical Properties and Stability
Solubility and LogP
The compound exhibits moderate solubility in polar aprotic solvents like THF and ethyl acetate, with a calculated LogP of 1.03 . This lipophilicity suggests compatibility with organic reaction media, though aqueous solubility is limited.
Thermal Stability
While specific melting or boiling points are unreported, the tert-butyl group confers thermal resilience, allowing the compound to withstand reflux conditions in common solvents.
Applications in Organic Synthesis
Chiral Building Block
The (S)-configuration makes this compound invaluable for synthesizing enantiomerically pure pharmaceuticals. For example, it serves as a precursor to 5-(o-nitrobenzyl)selenyl-2-hydroxypentanoic acid (NBSeOH), a selenide with potential antioxidant properties .
Peptide and Prodrug Modifications
The tert-butyl ester acts as a protecting group for carboxylic acids in peptide synthesis, enabling selective deprotection under mild acidic conditions . This utility is critical for constructing complex molecules without side reactions.
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